molecular formula C23H23FN6O3S B12344705 Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate

Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate

Cat. No.: B12344705
M. Wt: 482.5 g/mol
InChI Key: CUBWUQZFSVMRGY-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings, fluorine, and sulfur atoms

Preparation Methods

The synthesis of Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate involves several steps:

    Starting Materials: The synthesis begins with the preparation of the core structure, which includes the 4-fluorophenyl and pentaazatricyclo components.

    Reaction Conditions: The reactions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

    Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds:

    Similar Compounds: Compounds such as 4-fluorobenzylamine and indole derivatives share some structural similarities.

    Uniqueness: The presence of the pentaazatricyclo structure and the specific arrangement of functional groups make this compound unique, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C23H23FN6O3S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 4-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23FN6O3S/c1-33-22(32)15-4-8-17(9-5-15)25-20(31)13-34-23-27-26-21-19-12-18(14-2-6-16(24)7-3-14)28-30(19)11-10-29(21)23/h2-11,18-19,21,26,28H,12-13H2,1H3,(H,25,31)

InChI Key

CUBWUQZFSVMRGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F

Origin of Product

United States

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